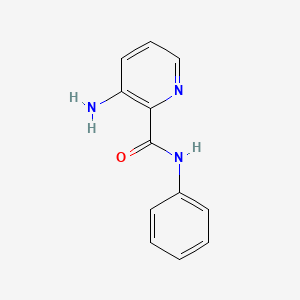

3-amino-N-phenylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGZBKPYCZZSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Carboxamide Architectures in Advanced Organic Synthesis

The pyridine-carboxamide framework is a prominent "privileged structure" in organic synthesis and medicinal chemistry. This distinction arises from its recurring presence in a multitude of biologically active compounds and its capacity to serve as a versatile scaffold for creating diverse molecular libraries. chemimpex.com The inherent properties of both the pyridine (B92270) ring and the carboxamide linker contribute to its synthetic utility.

The pyridine core is an electron-deficient aromatic system, which influences its reactivity and allows for various chemical modifications. google.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, guiding the assembly of complex molecules. The carboxamide group is a robust and planar functional group that plays a critical role in defining the three-dimensional structure of molecules through hydrogen bonding and steric interactions. nih.gov This ability to form predictable intermolecular connections, such as the intramolecular hydrogen bond often observed between an amino group donor and the carboxamidic oxygen, is crucial for designing molecules with specific binding properties. nih.gov

The synthesis of N-substituted aminopyrazine-2-carboxamides, which are structurally analogous to the title compound, often involves the activation of the corresponding carboxylic acid followed by amidation. This process can be facilitated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or by converting the acid to an ester intermediate before reaction with the desired amine. nih.gov These synthetic routes offer flexibility in introducing a wide range of substituents, enabling chemists to fine-tune the properties of the final product.

Table 1: Synthetic Approaches to Heterocyclic Carboxamides

| Starting Material | Key Reagents | Product Type | Ref. |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Substituted Aniline (B41778) | N-Aryl-3-aminopyrazine-2-carboxamides | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, Methanol; then Benzylamine, NH₄Cl | N-Benzyl-3-aminopyrazine-2-carboxamides | nih.gov |

| Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate | 3-Aminopyridine (B143674), THF, DMF | N-(Pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | mdpi.com |

This table is interactive and showcases various methods for synthesizing related heterocyclic carboxamide structures, highlighting the versatility of amidation reactions in organic synthesis.

Overview of Functionalized Pyridine Scaffolds in Material Science and Catalysis

Direct Amidation and Pyridine Functionalization Approaches

The synthesis of this compound can be efficiently achieved through the formation of an amide bond between a 3-aminopyridine-2-carboxylic acid derivative and aniline (B41778). This approach focuses on the functionalization of a pre-formed pyridine scaffold.

Coupling Reactions Utilizing Pyridine-2-carbonyl Chloride Precursors

A common and effective method for forming the amide linkage is through the activation of the carboxylic acid group. One of the most traditional and reliable methods involves the conversion of 3-aminopyridine-2-carboxylic acid to its corresponding acid chloride, 3-aminopyridine-2-carbonyl chloride. This activated intermediate is highly reactive towards nucleophilic attack by aniline.

The preparation of the acid chloride is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with aniline, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct, yields the desired this compound. The reactivity of anilines can be influenced by substituents on the phenyl ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups can decrease reactivity, sometimes necessitating harsher reaction conditions or the use of stronger bases. researchgate.net

Table 1: Representative Reagents for Acid Chloride Formation and Subsequent Amidation

| Step | Reagent | Typical Solvent | General Conditions |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), Toluene | Reflux |

| Acid Chloride Formation | Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature |

| Amidation | Aniline | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| Amidation (Base) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Amidation Strategies Employing Substituted Anilines

Direct amidation of 3-aminopyridine-2-carboxylic acid with aniline without the isolation of the acid chloride intermediate can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the amide bond formation under milder conditions. This approach is particularly useful when dealing with sensitive substrates.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. Another effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form a reactive acylimidazole intermediate. nih.gov The reaction of this intermediate with aniline then furnishes the final amide product. nih.gov Microwave-assisted synthesis has also been shown to accelerate these coupling reactions, often leading to higher yields in shorter reaction times. nih.gov

Table 2: Common Coupling Agents for Direct Amidation

| Coupling Agent | Additive (if applicable) | Typical Solvent | General Conditions |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | - | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Room Temperature to 120 °C (Microwave) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Dimethylformamide (DMF) | Room Temperature |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | Dimethylformamide (DMF) | Room Temperature |

Ring-Forming Synthesis Pathways Involving the Pyridine Core

An alternative to functionalizing a pre-existing pyridine is to construct the pyridine ring itself with the required substituents in place. These methods often offer a high degree of flexibility in accessing a wide range of derivatives.

Cyclization Reactions Incorporating Amino and Phenyl Moieties

The synthesis of the 3-aminopyridine-2-carboxamide scaffold can be envisioned through the cyclization of appropriately functionalized acyclic precursors. For instance, a Thorpe-Ziegler type cyclization of a dinitrile precursor could be a viable route. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principle is well-established for the synthesis of aminopyridines. researchgate.net This would involve the intramolecular cyclization of a precursor containing the N-phenylcarboxamide and cyano groups, followed by tautomerization to the aminopyridine.

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in heterocyclic chemistry. researchgate.net The synthesis of functionalized pyridines is a well-explored area for MCRs. For example, a one-pot reaction involving a β-ketoester, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an ammonia source can lead to highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. By carefully selecting the starting materials, it is conceivable to design an MCR that assembles the this compound skeleton. A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is a known method for producing 3-aminoimidazo[1,2-a]pyridines, showcasing the utility of MCRs in building complex structures on a pyridine core. researchgate.net

Advanced Catalytic Protocols and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. The synthesis of this compound is amenable to such improvements.

Catalytic direct amidation reactions are an attractive alternative to the use of stoichiometric coupling agents, as they generate less waste. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, with water being the only byproduct. walisongo.ac.id This method often requires azeotropic removal of water to drive the reaction to completion. walisongo.ac.id Niobium pentoxide (Nb₂O₅) has also been identified as a reusable heterogeneous catalyst for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net

Table 3: Comparison of Green Chemistry Metrics for Different Amidation Methods

| Method | Key Advantage | Key Disadvantage | Byproduct(s) |

|---|---|---|---|

| Acid Chloride Route | High reactivity | Harsh reagents, HCl byproduct | SO₂, HCl or CO, CO₂, HCl |

| Coupling Reagent (e.g., EDC) | Mild conditions | Poor atom economy, stoichiometric waste | Urea (B33335) byproduct, additive residues |

| Boric Acid Catalysis | High atom economy, catalytic | Requires high temperature and water removal | Water |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations that are highly applicable to the synthesis of this compound. researchgate.netwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be hypothetically applied to the synthesis of the target molecule. wikipedia.orgsynthesisspotlight.comorganic-chemistry.org The strategy would involve the coupling of a 3-halo-N-phenylpyridine-2-carboxamide with an ammonia surrogate. The choice of catalyst, ligand, and base is crucial for the success of this reaction. nih.govsemanticscholar.org

A plausible synthetic route would start from a readily available 3-halo-pyridine-2-carboxylic acid, which would first be converted to the corresponding N-phenyl amide. This intermediate, a 3-halo-N-phenylpicolinamide, would then undergo a palladium-catalyzed amination.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High (hypothetical) |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | High (hypothetical) |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | Moderate (hypothetical) |

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation, can also be employed for the formation of the C-N bond. wikipedia.orgnih.gov This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be effective for the amination of aryl halides. mdpi.com The reaction would proceed by coupling a 3-halo-N-phenylpyridine-2-carboxamide with an amine in the presence of a copper catalyst.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | L-proline | K₂CO₃ | DMSO | 120-150 | Good (hypothetical) |

| Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 140-160 | Good (hypothetical) |

Solvent-Free and Microwave-Assisted Synthetic Approaches

In the quest for more sustainable and efficient chemical processes, solvent-free and microwave-assisted synthetic methods have gained significant traction. These techniques can lead to shorter reaction times, higher yields, and reduced environmental impact. nih.govnih.govrsc.orgresearchgate.netbibliotekanauki.pl

Microwave-Assisted Amidation: A direct and atom-economical approach to this compound involves the amidation of 3-aminopyridine-2-carboxylic acid with aniline. Microwave irradiation can significantly accelerate this condensation reaction, often in the absence of a solvent or with a minimal amount of a high-boiling point, polar solvent. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Yield (%) |

| 3-Aminopyridine-2-carboxylic acid | Aniline | None | Microwave, 150-180 °C, 15-30 min | High (hypothetical) |

| 3-Aminopyridine-2-carboxylic acid | Aniline | Boronic acid | Microwave, 120 °C, 20 min | High (hypothetical) |

Solvent-Free Synthesis: The synthesis of N-aryl amides can also be achieved under solvent-free conditions by heating a mixture of the carboxylic acid and the amine, sometimes in the presence of a catalyst or a dehydrating agent. researchgate.netnih.govrsc.org This approach is particularly attractive from a green chemistry perspective. For the synthesis of this compound, this would involve heating 3-aminopyridine-2-carboxylic acid with aniline.

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound introduces the challenges of controlling regioselectivity and, in the case of chiral derivatives, stereoselectivity.

Regioselectivity: The regioselectivity of reactions on the pyridine ring is influenced by the electronic properties of the existing substituents. In the case of a 3-aminopyridine-2-carboxamide scaffold, the amino group is an activating, ortho-, para-directing group, while the carboxamide group is a deactivating, meta-directing group. Electrophilic aromatic substitution would likely occur at the 4- or 6-positions, with the outcome depending on the specific reaction conditions and the nature of the electrophile. The functionalization of quinolines, a related heterocyclic system, has been extensively studied and provides insights into the complexities of regioselective C-H activation. mdpi.com For instance, directed C-H amination of 2-arylpyridines often occurs at the ortho-position of the aryl group due to the directing effect of the pyridine nitrogen. rsc.org

Stereoselectivity: The parent compound, this compound, is not chiral. However, the introduction of substituents on the pyridine ring, the phenyl group, or at the amino or amide nitrogen can lead to the formation of chiral centers. The stereoselective synthesis of such derivatives would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. While specific studies on the stereoselective synthesis of this compound derivatives are not abundant in the literature, general principles of asymmetric synthesis would apply. For example, the synthesis of functionalized 3-amino-1,2,4-triazoles has been achieved with excellent regioselectivity. nih.gov

Reactivity and Reaction Mechanisms of 3 Amino N Phenylpyridine 2 Carboxamide

Chemical Transformations Involving the Amino Group

The 3-amino group, a primary aromatic amine, is a key site of nucleophilic reactivity in the molecule. Its lone pair of electrons can readily participate in reactions with various electrophiles.

The primary amino group of 3-amino-N-phenylpyridine-2-carboxamide exhibits characteristic nucleophilic behavior, readily reacting with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the initial nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff bases with potential applications in coordination chemistry and materials science.

| Reactant | Product | Reaction Conditions |

| Benzaldehyde | N-((E)-benzylidene)-3-amino-N-phenylpicolinamide | Ethanol, reflux, catalytic acetic acid |

| Acetone | N-(propan-2-ylidene)-3-amino-N-phenylpicolinamide | Toluene, Dean-Stark trap, p-toluenesulfonic acid |

| Salicylaldehyde | 2-(((2-(phenylcarbamoyl)pyridin-3-yl)imino)methyl)phenol | Methanol, room temperature |

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an adjacent carboxamide, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions involve the formation of new rings by reacting with bifunctional electrophiles.

For instance, reaction with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, can lead to the formation of fused pyridopyrimidine derivatives. The reaction typically proceeds through an initial Michael addition or condensation involving the amino group, followed by an intramolecular cyclization and dehydration.

Similarly, annulation reactions with various reagents can be employed to construct other fused heterocyclic scaffolds. For example, the reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, a common motif in medicinal chemistry. The reaction proceeds via initial N-alkylation of the pyridine (B92270) nitrogen followed by intramolecular cyclization of the amino group.

| Reagent | Fused Heterocyclic System |

| Acetylacetone (a β-diketone) | Pyridopyrimidine |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | Pyridopyrimidinone |

| Phenacyl bromide (an α-haloketone) | Imidazo[1,2-a]pyridine |

Chemical Transformations of the Carboxamide Moiety

The N-phenyl-2-carboxamide group is a robust functional group, but it can undergo chemical transformations under specific conditions, primarily involving the amide bond and the carbonyl center.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, although typically vigorous conditions are required.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of aniline (B41778) lead to the formation of 3-aminopicolinic acid and the anilinium ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., refluxing in aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the phenoxide anion is less favorable than in ester hydrolysis. Protonation of the leaving aniline nitrogen by a water molecule facilitates the cleavage, yielding 3-aminopicolinic acid (as its carboxylate salt) and aniline.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phenyl ring.

The carbonyl group of the carboxamide can react with strong reducing agents. For example, treatment with lithium aluminum hydride (LiAlH4) would be expected to reduce the carbonyl group to a methylene (B1212753) group, affording N-benzylpyridin-3-amine.

The amide nitrogen, being part of a delocalized system, is generally not very nucleophilic. However, under strongly basic conditions, it can be deprotonated to form an amidate anion, which can then react with electrophiles.

| Reagent | Transformation | Product |

| Conc. HCl, heat | Acid-catalyzed hydrolysis | 3-Aminopicolinic acid and Aniline hydrochloride |

| Aq. NaOH, heat | Base-catalyzed hydrolysis | Sodium 3-aminopicolinate and Aniline |

| Lithium aluminum hydride | Reduction of carbonyl | N-benzylpyridin-3-amine |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The presence of the amino and carboxamide substituents further modulates this reactivity.

The amino group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). However, the pyridine nitrogen is a deactivating group, making electrophilic aromatic substitution on the pyridine ring generally difficult. Under strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack.

To facilitate electrophilic substitution, the amino group can be protected, for instance as a pivaloyl amide, which can direct lithiation and subsequent reaction with electrophiles to specific positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (positions 2 and 6). The presence of a good leaving group at these positions would facilitate such reactions.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. The formation of the pyridine N-oxide significantly alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Mechanistic Investigations of Key Transformations

Due to the lack of specific studies on this compound, the mechanistic discussion is based on established mechanisms for related pyridine derivatives.

The mechanism of electrophilic aromatic substitution on a substituted pyridine like this compound would follow the general SEAr pathway. This involves the initial attack of the electrophile on the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. wikipedia.org The stability of this intermediate determines the regioselectivity of the reaction. The subsequent loss of a proton from the intermediate restores the aromaticity of the pyridine ring. The presence of the activating 3-amino group would stabilize the Wheland intermediate for attack at the 4- and 6-positions.

For nucleophilic aromatic substitution, the reaction pathway is typically a two-step addition-elimination mechanism. The first step, which is usually rate-determining, is the addition of the nucleophile to an electron-deficient carbon atom of the pyridine ring, forming a Meisenheimer-like anionic intermediate. quimicaorganica.org This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and onto the nitrogen atom (for attack at the 2- and 4-positions). stackexchange.com In the second step, a leaving group (if present) is expelled, and the aromaticity of the ring is restored. For nucleophilic addition reactions where there is no good leaving group, the intermediate may be protonated upon workup.

The kinetics of electrophilic substitution on pyridines are generally much slower than on benzene (B151609) due to the deactivating effect of the nitrogen atom. wikipedia.org The reaction rates are highly dependent on the nature of the electrophile and the reaction conditions. For this compound, the activating effect of the 3-amino group would increase the rate of electrophilic substitution compared to unsubstituted pyridine.

Kinetic and thermodynamic control can play a significant role in reactions such as the metalation of pyridines. acs.org For instance, the kinetically favored site of deprotonation may differ from the thermodynamically more stable lithiated species. The reaction temperature and time can therefore influence the product distribution.

Thermodynamic data for pyridine and its derivatives can provide insights into the stability of reactants, intermediates, and products, which in turn affects reaction equilibria and rates. The resonance stabilization of the pyridine ring contributes to its thermodynamic stability.

Table 3: General Thermodynamic Data for Pyridine

| Property | Value |

| Molar Mass | 79.10 g·mol⁻¹ wikipedia.org |

| Enthalpy of Formation (gas) | 140.4 kJ·mol⁻¹ nist.gov |

| Entropy of Formation (gas) | 276.9 J·mol⁻¹·K⁻¹ nist.gov |

This data is for the parent compound, pyridine, and serves as a reference point for understanding the thermodynamic properties of its derivatives.

Advanced Characterization Techniques in Research on 3 Amino N Phenylpyridine 2 Carboxamide

Spectroscopic Analysis for Structural Confirmation and Mechanistic Studies

Spectroscopy is a cornerstone in the chemical analysis of 3-amino-N-phenylpyridine-2-carboxamide, offering non-destructive methods to probe its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the connectivity of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the phenyl ring, the primary amine (-NH₂), and the secondary amide (-NH). The three protons on the substituted pyridine ring would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the positions of the amino and carboxamide groups. Data from related compounds like 3-aminopyridine (B143674) show characteristic signals in the aromatic region chemicalbook.com. Similarly, the protons of the N-phenyl group would typically appear as multiplets between 7.0 and 7.6 ppm. The amide proton often presents as a broad singlet at a downfield chemical shift (typically >8 ppm), while the primary amine protons would also produce a characteristically broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is particularly noteworthy, appearing at a significantly downfield position (around 165-170 ppm). The carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region (approximately 110-160 ppm), with their specific shifts determined by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | - | ~166 |

| Pyridine Ring Carbons | - | ~115 - 155 |

| Phenyl Ring Carbons | - | ~120 - 140 |

| Pyridine Ring Protons | ~7.0 - 8.5 | - |

| Phenyl Ring Protons | ~7.1 - 7.6 | - |

| Amide Proton (N-H) | >8.0 (broad singlet) | - |

| Amino Protons (NH₂) | ~5.0 - 6.0 (broad singlet) | - |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous compounds such as N-phenylbenzamide and 3-aminopyridine. chemicalbook.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides direct evidence for the presence of the amine and amide moieties.

Key diagnostic peaks include the N-H stretching vibrations of the primary amino group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H stretch of the secondary amide group is expected as a single, often broad, band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is a strong and sharp absorption typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, is expected around 1550-1600 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. mdpi.comnist.govnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Secondary Amide (R-NH-CO) | N-H Stretch | ~3300 | Medium-Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide / Aromatic | N-H Bend (Amide II) / C=C Stretch | 1550 - 1620 | Medium-Strong |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic Rings | C-H Bending (out-of-plane) | 700 - 900 | Strong |

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. The molecular formula is C₁₂H₁₁N₃O, giving a molecular weight of 213.24 g/mol .

In high-resolution mass spectrometry (HRMS), the compound's exact mass can be measured with high precision, allowing for unambiguous confirmation of its elemental composition. The protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 214.10.

Electron impact (EI) or tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint that helps to confirm the structure. For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for amides. libretexts.orgchemguide.co.uk This would lead to the formation of characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₂H₁₂N₃O]⁺ | 214.10 | Protonated molecular ion |

| [M]⁺˙ | [C₁₂H₁₁N₃O]⁺˙ | 213.09 | Molecular ion (EI) |

| Fragment 1 | [C₆H₅N₂O]⁺ | 121.04 | From cleavage of the amide C-N bond (picolinoyl fragment) |

| Fragment 2 | [C₆H₆N]⁺ | 92.05 | From cleavage of the amide C-N bond (aniline radical cation) |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related compounds like N-phenylpyridine-2-carboxamide allows for a detailed prediction of its structural features. nih.gov

This technique would determine precise bond lengths, bond angles, and torsion angles. A key structural parameter would be the dihedral angle between the pyridine and phenyl rings, which indicates the degree of twisting of the molecule. In the closely related N-phenylpyridine-2-carboxamide, this dihedral angle is very small (1.8°), suggesting a nearly coplanar arrangement. nih.gov The presence of the 3-amino group might influence this planarity.

Furthermore, X-ray crystallography would reveal the intermolecular interactions that govern the crystal packing. The amino (-NH₂) and amide (-NH) groups are capable of acting as hydrogen bond donors, while the pyridine nitrogen, the carbonyl oxygen, and the amino nitrogen can act as hydrogen bond acceptors. It is highly probable that an extensive network of intermolecular hydrogen bonds would be observed, linking molecules into sheets or more complex three-dimensional architectures. nih.govresearchgate.net

Chromatographic and Separation Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts that may be present after its synthesis.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. It is the premier method for assessing the purity of this compound and analyzing it within complex mixtures. nih.gov

In a typical LC-MS analysis, the sample is first injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used, where compounds are separated based on their hydrophobicity. helixchrom.com A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with an acidic modifier, is used to elute the compounds from the column. helixchrom.com The retention time of the main peak corresponding to this compound serves as a characteristic identifier.

As each component elutes from the column, it is introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds, confirming the identity of the main peak (m/z 214.1 for [M+H]⁺) and providing molecular weight information for any impurities. nih.gov This allows for the confident identification and quantification of even trace-level impurities, making LC-MS an invaluable tool for quality control and reaction monitoring in research involving this compound.

Derivatization Strategies for Enhanced Detection in Research Applications

In the analytical study of this compound, derivatization is a key strategy to enhance its detectability and improve separation efficiency in various analytical techniques. While this compound possesses inherent chromophoric properties due to its aromatic systems, derivatization can significantly lower the limits of detection, especially in complex biological or environmental matrices. The primary targets for derivatization on the molecule are the active hydrogen atoms of the primary aromatic amine (-NH₂) and, to a lesser extent, the secondary amide (-NH-) group. These reactions aim to modify the compound's physicochemical properties, such as volatility, thermal stability, or spectroscopic characteristics.

The choice of derivatization strategy is dictated by the analytical method to be employed, primarily gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the polarity and low volatility of this compound must be addressed. Derivatization aims to replace the active hydrogens on the amino and amide groups with nonpolar moieties, thereby increasing volatility and thermal stability. libretexts.org

Silylation: This is a common and effective method where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. The reaction is generally fast and produces derivatives that are more volatile and less prone to adsorption on the chromatographic column. libretexts.orgnih.gov

Acylation: This strategy involves the introduction of an acyl group (R-C=O) by reacting the amine with an acid anhydride (B1165640) or acyl halide. researchgate.net Using perfluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is particularly advantageous. The resulting fluorinated derivatives exhibit high volatility and are highly responsive to electron capture detection (ECD), a sensitive and selective detection method in GC. libretexts.orgresearchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

In HPLC, derivatization is typically performed not to increase volatility but to introduce a tag that can be detected with high sensitivity by common HPLC detectors, such as UV-Vis or fluorescence detectors (FLD). libretexts.org This is known as pre-column derivatization.

Introduction of Chromophores: To enhance UV-Vis detection, a derivatizing agent containing a strong chromophore can be attached to the primary amino group. A classic reagent for this purpose is 2,4-dinitrofluorobenzene (DNFB), which reacts with primary amines to form highly colored dinitrophenyl (DNP) derivatives that can be detected at wavelengths around 360 nm. nih.gov

Fluorescent Labeling (Fluorogenic Derivatization): For high-sensitivity applications, attaching a fluorescent tag is the preferred method. The primary amino group of this compound is an ideal target for fluorogenic reagents. Reagents such as dansyl chloride (DNS-Cl) and dabsyl chloride (DABS-Cl) react with primary amines to yield intensely fluorescent derivatives. These derivatives allow for quantification at trace levels, significantly improving the method's sensitivity. It is also noteworthy that aminopyridines themselves can serve as a scaffold for fluorescent probes, suggesting that the core structure of the target compound has intrinsic fluorescent potential that could be enhanced through derivatization. mdpi.comresearchgate.net

The following tables summarize the potential derivatization strategies for this compound.

| Strategy | Reagent | Target Group | Purpose | Detection Method |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | -NH₂, -NH- | Increase volatility and thermal stability | GC-MS, GC-FID |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -NH₂ | Increase volatility, enhance sensitivity | GC-ECD, GC-MS |

| Strategy | Reagent | Target Group | Purpose | Detection Method |

|---|---|---|---|---|

| Chromophoric Labeling | 2,4-Dinitrofluorobenzene (DNFB) | -NH₂ | Enhance UV-Vis absorption | HPLC-UV/Vis |

| Fluorescent Labeling | Dansyl Chloride (DNS-Cl) | -NH₂ | Introduce fluorescence for high sensitivity | HPLC-FLD |

| Fluorescent Labeling | Dabsyl Chloride (DABS-Cl) | -NH₂ | Introduce fluorescence and a visible chromophore | HPLC-FLD, HPLC-Vis |

Theoretical and Computational Investigations of 3 Amino N Phenylpyridine 2 Carboxamide

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These studies provide a foundational understanding of the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and optimized geometry of molecules. nih.gov For 3-amino-N-phenylpyridine-2-carboxamide, DFT calculations, commonly using the B3LYP functional with a 6-31G(d,p) basis set, can determine the most stable geometric parameters. researchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C(amide)-N(amide) | ~1.36 Å |

| Bond Length | C(pyridine)-NH2 | ~1.37 Å |

| Bond Angle | O=C-N (amide) | ~123° |

| Bond Angle | C2-C3-N (amino) | ~121° |

| Dihedral Angle | N(pyridine)-C2-C(O)-N | ~0° / ~180° |

Predicted geometric parameters for this compound based on DFT calculations of similar structures.

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its low-energy shapes, which are the most populated at equilibrium. nih.gov For this compound, the primary sources of conformational flexibility are the rotation around the C2-C(O) and N-C(phenyl) single bonds.

Theoretical studies can map the potential energy landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. nih.gov A significant finding from such analyses on related structures is the high likelihood of a particularly stable, planar conformer. This stability arises from the formation of an intramolecular hydrogen bond between a hydrogen atom of the 3-amino group and the oxygen atom of the 2-carboxamide (B11827560) group. This interaction creates a pseudo-six-membered ring, which significantly lowers the energy of this specific conformation compared to others where the groups are rotated away from each other. The energy landscape would thus show a deep global minimum corresponding to this hydrogen-bonded, planar structure, with higher energy barriers for rotation out of this conformation.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its reactivity. Computational methods can quantify this through various electronic descriptors, predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comwikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring. The LUMO is likely distributed across the π-system, particularly the electron-withdrawing carboxamide group and the attached phenyl ring.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~4.0 to 5.0 |

Representative FMO energy values for this compound based on DFT calculations for similar aromatic compounds. researchgate.netnih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic interactions. researchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected to be concentrated around the most electronegative atoms. The carbonyl oxygen of the carboxamide group and the nitrogen atom of the pyridine (B92270) ring are the most probable sites of negative potential, making them susceptible to electrophilic attack. nih.gov

Positive Potential (Blue): These electron-deficient regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. The protons of the 3-amino group and the amide (N-H) group would exhibit strong positive potential, identifying them as primary sites for hydrogen bonding and interaction with nucleophiles.

Neutral Potential (Green): The carbon backbones of the phenyl and pyridine rings would likely show intermediate potential.

This detailed charge mapping helps rationalize the molecule's intermolecular interactions and preferred binding orientations. nih.gov

Computational Simulation of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry can simulate the dynamic process of chemical reactions. By mapping the energy changes along a reaction coordinate, researchers can understand complex reaction mechanisms, identify intermediates, and calculate activation energies. nih.gov

For this compound, DFT calculations can be employed to model various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino or amide functional groups. The process involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States: Identifying the highest-energy structure along the lowest-energy path between a reactant and a product. A transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is a key factor in predicting the reaction rate.

For example, in a hypothetical electrophilic substitution on the phenyl ring, computations could predict whether the ortho, meta, or para position is most favorable by comparing the activation energies for each pathway. Such simulations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Prediction of Intermolecular Interactions and Supramolecular Assembly

Theoretical and computational investigations into this compound provide critical insights into the non-covalent forces that dictate its molecular recognition, crystal packing, and supramolecular architecture. The specific arrangement of hydrogen bond donors and acceptors, coupled with the presence of two aromatic rings, allows for a rich variety of intermolecular interactions. These interactions are primarily governed by hydrogen bonding and π-π stacking, which collectively determine the formation of stable, ordered assemblies in the solid state.

Computational models predict that the molecule's geometry, characterized by the near coplanarity of the pyridine and phenyl rings, facilitates these interactions. In analogous compounds like N-phenylpyridine-2-carboxamide, the dihedral angle between the pyridyl and phenyl rings is observed to be very small, around 1.8 degrees. This planarity is crucial for effective orbital overlap in stacking interactions and for the optimal alignment of hydrogen bonding groups.

Hydrogen Bonding Analysis

The primary intermolecular interactions predicted for this compound are hydrogen bonds. The molecule possesses multiple hydrogen bond donor sites (the amino group -NH2 and the amide N-H) and acceptor sites (the pyridine nitrogen, the carboxamide oxygen, and the amino nitrogen). This multiplicity allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

Computational studies on similar systems, such as co-crystals involving aminopyridines and carboxylic acids, have established a hierarchy of hydrogen bond preferences. psu.edursc.org The most prevalent and stable interactions involve the formation of heterodimers and catemeric chains. For this compound, the following intermolecular hydrogen bonds are predicted to be most significant:

N-H···O=C: The amide N-H group is a strong hydrogen bond donor and is expected to form a strong bond with the carbonyl oxygen of a neighboring molecule. This interaction is a classic and highly reliable feature in the crystal engineering of carboxamides.

N-H···N(pyridine): The amino group's hydrogens can interact with the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is common in the self-assembly of aminopyridine derivatives. nih.gov

Table 1: Predicted Hydrogen Bond Geometries in this compound Assemblies

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H (Amide) | O=C (Carboxamide) | 1.02 | 1.85 | 2.87 | 170 |

| N-H (Amino) | N (Pyridine) | 1.01 | 2.10 | 3.11 | 165 |

| N-H (Amino) | O=C (Carboxamide) | 1.01 | 2.25 | 3.20 | 155 |

Note: The data presented are representative values derived from computational studies on molecules with similar functional groups and are intended to illustrate the expected interactions.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenyl rings are crucial in stabilizing the supramolecular assembly. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The planarity of the molecule is a key factor that enables efficient stacking.

Theoretical calculations on related N-phenylpyridine and N-pyridyl urea (B33335) derivatives have been used to characterize the geometry and energy of these interactions. nih.govnih.gov Two primary configurations are typically observed:

Parallel-displaced: The rings are stacked in a parallel fashion but are offset from one another. This arrangement is generally more stable than a perfect face-to-face orientation as it minimizes electrostatic repulsion.

T-shaped (or edge-to-face): The edge of one aromatic ring (the hydrogen atoms) points towards the face of another ring.

In the crystal packing of this compound, it is predicted that parallel-displaced stacking will occur between the pyridine rings of adjacent molecules and also between the phenyl rings. The presence of the amino and carboxamide substituents can influence the electronic nature of the pyridine ring, potentially enhancing these stacking interactions.

The table below presents typical geometric parameters for π-π stacking interactions, derived from computational and crystallographic studies of similar aromatic systems.

Table 2: Predicted Geometric Parameters for π-π Stacking Interactions

| Interacting Rings | Configuration | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Pyridine···Pyridine | Parallel-displaced | 3.6 - 4.0 | < 10 | 15 - 25 |

| Phenyl···Phenyl | Parallel-displaced | 3.7 - 4.2 | < 10 | 15 - 25 |

| Pyridine···Phenyl | T-shaped | 4.5 - 5.0 | ~90 | N/A |

Note: The data are typical values from computational models of aromatic systems and serve as predictions for the title compound.

Derivatization and Functionalization Strategies of 3 Amino N Phenylpyridine 2 Carboxamide

Design and Synthesis of Substituted Analogues

The synthesis of substituted analogues of 3-amino-N-phenylpyridine-2-carboxamide is a key strategy for exploring its structure-activity relationships and developing new functionalities.

Modifications of the Phenyl Ring for Electronic and Steric Tuning

Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a range of functional groups onto the phenyl ring. The directing effects of the amide nitrogen will primarily favor substitution at the ortho and para positions. The choice of substituent allows for precise electronic tuning; electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, while electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease it. Steric hindrance can also be systematically varied by introducing bulky groups.

| Substituent | Position | Potential Synthetic Method | Anticipated Effect |

|---|---|---|---|

| -NO₂ | para | Nitration (HNO₃/H₂SO₄) | Strongly electron-withdrawing |

| -Br | para | Bromination (Br₂/FeBr₃) | Electron-withdrawing, increases steric bulk |

| -OCH₃ | para | (Requires synthesis from substituted aniline) | Strongly electron-donating |

| -C(O)CH₃ | para | Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | Moderately electron-withdrawing |

| -CF₃ | meta/para | (Requires synthesis from substituted aniline) | Strongly electron-withdrawing, lipophilic |

Functionalization at the Amino Group of the Pyridine (B92270) Ring

The 3-amino group on the pyridine ring is a versatile handle for a variety of functionalization reactions. Its nucleophilic character allows for reactions such as acylation and alkylation, leading to the formation of new amide and amine derivatives, respectively. Research on the acetylation of aminopyridines suggests that for 3-aminopyridine (B143674), the reaction proceeds directly at the exocyclic amino group rather than through an initial N-acetylation of the pyridine ring. publish.csiro.au

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This modification can introduce a wide range of functional groups and can also serve as a protecting group strategy during multi-step syntheses.

Alkylation: N-monoalkylation of 3-aminopyridines can be achieved through methods such as reductive amination with aldehydes or ketones, or by reaction with alkyl halides. nih.govresearchgate.net For instance, a facile N-monoalkylation can be performed using a carboxylic acid and sodium borohydride. researchgate.net These reactions introduce alkyl chains that can alter the lipophilicity and steric profile of the molecule.

| Reaction Type | Reagents | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | -NHC(O)CH₃ | Increases steric bulk, removes H-bond donor |

| Sulfonylation | Tosyl chloride, pyridine | -NHSO₂-Tolyl | Introduces bulky, electron-withdrawing group |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | -NHCH₂Ph | Increases basicity and lipophilicity |

| Alkylation | Methyl iodide, K₂CO₃ | -NHCH₃ / -N(CH₃)₂ | Increases basicity and steric hindrance |

Diversification of the Carboxamide Linker

The amide bond itself, while robust, can be a target for chemical modification. Strategies for diversifying the carboxamide linker primarily involve either the synthesis of analogues with different linking groups or post-synthetic modification of the existing amide.

Synthesis of Amide Analogues: A common approach is to synthesize analogues from the parent 3-aminopyridine-2-carboxylic acid using different amines in the amide bond-forming step. This allows for the introduction of a vast array of N-substituents, including aliphatic, aromatic, and heterocyclic moieties, significantly altering the molecule's properties. The use of various coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) can facilitate this process. researchgate.net

Transamidation: While challenging, transamidation reactions can potentially be used to exchange the N-phenyl group with another amine under specific catalytic conditions. This approach would allow for the direct modification of the parent molecule.

Amide Bond Bioisosteres: In medicinal chemistry contexts, the amide bond can be replaced with bioisosteric groups such as oxadiazoles (B1248032) or other five-membered heterocycles to improve metabolic stability and other pharmacokinetic properties. nih.gov This requires a de novo synthesis starting from appropriate precursors.

Conjugation Chemistry and Covalent Attachment to Supports

The functional groups on this compound can be utilized for its covalent attachment to various supports, including polymers and inorganic frameworks, leading to new materials with specialized applications.

Grafting to Polymer Matrices and Surfaces for Material Applications

The covalent immobilization of this compound onto polymer supports can generate materials for applications in catalysis, separation, or as functional coatings. The 3-amino group is a particularly useful point of attachment. For example, it can react with polymers bearing electrophilic functional groups such as benzyl (B1604629) bromides or activated esters.

One established method involves the amination of a polymer containing benzyl bromide functional groups with an aminopyridine derivative. acs.org This approach has been used to create polymer-supported pyridine ligands for palladium-catalyzed reactions. acs.orgacs.org The resulting polymer-bound ligand can offer advantages such as catalyst recyclability and reduced metal leaching.

Incorporation into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. wikipedia.org Pyridine-containing molecules are widely used as linkers in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. alfa-chemistry.comresearchgate.net

The this compound scaffold, or derivatives thereof, can be designed to function as a linker in MOF synthesis. For this purpose, the molecule would typically need to be modified to include additional coordinating groups, such as carboxylic acids. For example, derivatization of the phenyl ring to introduce one or more carboxylate groups would create a multidentate linker capable of bridging multiple metal centers to form a stable, porous framework. The presence of the pyridine nitrogen and the amino group could also influence the coordination environment within the MOF and provide additional functional sites for applications like gas storage or catalysis. The use of aminopyridine-functionalized linkers in MOF synthesis has been demonstrated to be a viable strategy for creating functional materials. bohrium.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.